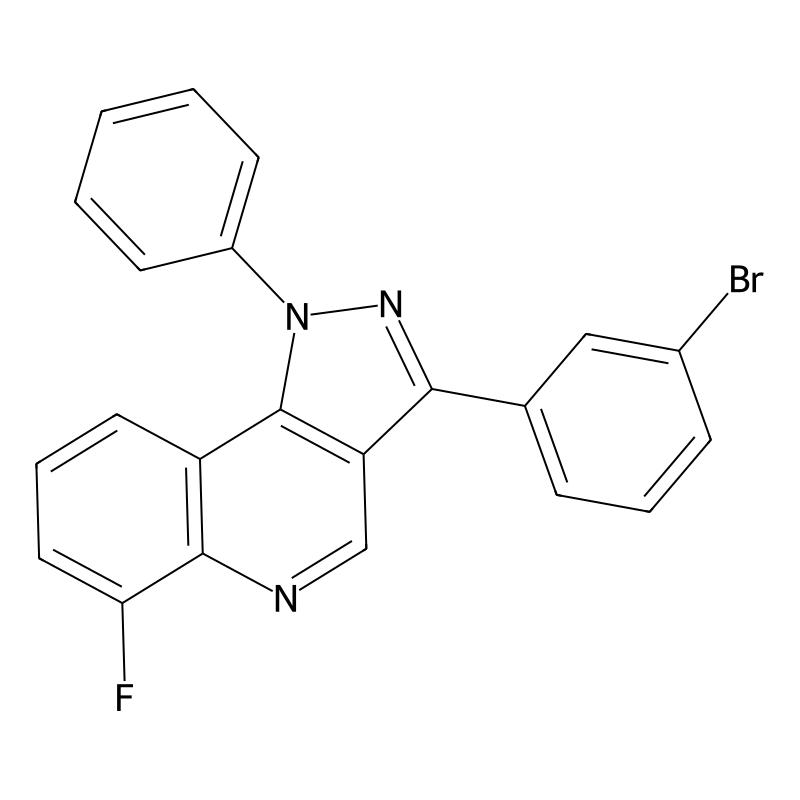

3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Structure and Class

-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic molecule belonging to the class of pyrazoloquinolines. These molecules contain a fused pyrazole and quinoline ring system. The specific molecule of interest here has a bromine atom on the third position of the phenyl ring attached to the pyrazole ring, a fluorine atom at the sixth position of the quinoline ring, and a phenyl group at the first position of the pyrazole ring.

Potential Applications in Scientific Research

Pyrazoloquinolines are a class of molecules with diverse potential applications in medicinal chemistry due to their ability to interact with various biological targets. While specific research on 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is not widely reported, research on other pyrazoloquinolines suggests potential applications in areas like:

- Antimicrobial activity: Some pyrazoloquinolines have been shown to exhibit antibacterial and antifungal properties []. Research is ongoing to investigate their potential as novel antimicrobial agents.

- Anticancer activity: Certain pyrazoloquinolines have demonstrated promising results in inhibiting the growth of cancer cells []. More research is needed to understand their mechanisms of action and potential for cancer treatment.

3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound features a unique structure characterized by a pyrazolo[4,3-c]quinoline core, which is substituted with a bromophenyl group at the 3-position and a fluoro group at the 6-position. The presence of these substituents can significantly influence the compound's chemical reactivity and biological properties.

The chemical reactivity of 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be explored through various reactions typical of pyrazoloquinolines. Notably, the bromine atom can undergo nucleophilic substitution reactions, while the fluoro group may participate in electrophilic aromatic substitution or serve as a leaving group in certain conditions. The compound can also be involved in cyclization reactions that form additional heterocyclic structures.

Research indicates that pyrazolo[4,3-c]quinolines exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, some derivatives have shown potent inhibition of nitric oxide production in LPS-stimulated macrophages, implicating their potential as anti-inflammatory agents. The mechanism often involves the inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression, making these compounds valuable in treating inflammatory diseases .

The synthesis of 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several methods:

- Friedländer Condensation: This classic method involves the reaction of an amino compound with a carbonyl compound in the presence of an acid catalyst to form the pyrazoloquinoline framework.

- Multicomponent Reactions: Recent advances have employed multicomponent reactions that combine multiple reactants in one pot to create complex structures efficiently.

- Substitution Reactions: The introduction of bromine and fluorine substituents can be achieved through halogenation reactions involving suitable precursors.

Due to its promising biological activities, 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline has potential applications in:

- Pharmaceutical Development: As a lead compound for developing anti-inflammatory and anticancer drugs.

- Chemical Probes: In research settings to study biological pathways involving nitric oxide synthesis and inflammatory responses.

Interaction studies are crucial for understanding how 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline interacts with biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict binding affinities and orientations with target proteins.

- In Vitro Assays: To evaluate the compound's effects on cell lines and its mechanism of action.

Such studies have indicated that structural modifications can enhance its biological efficacy and selectivity.

Several compounds share structural similarities with 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline. These include:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1H-Pyrazolo[4,3-c]quinoline | Base structure without substitutions | Anticancer activity | Lacks specific halogen substitutions |

| 4-Amino-1H-pyrazolo[4,3-c]quinoline | Amino group at position 4 | Anti-inflammatory properties | More polar due to amino group |

| 6-Fluoro-1H-pyrazolo[4,3-c]quinoline | Fluorine at position 6 only | Antimicrobial activity | Focuses on antimicrobial rather than anti-inflammatory effects |

The uniqueness of 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline lies in its specific combination of halogen substituents and its potential dual activity profile against inflammation and cancer.

By exploring these aspects comprehensively, researchers can better understand the potential and limitations of this compound in medicinal chemistry. Further studies are essential to optimize its structure for enhanced efficacy and safety in therapeutic applications.